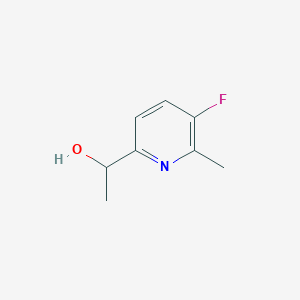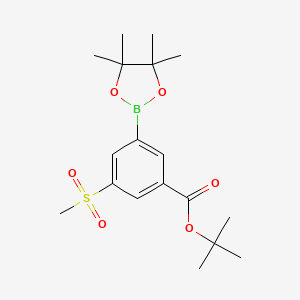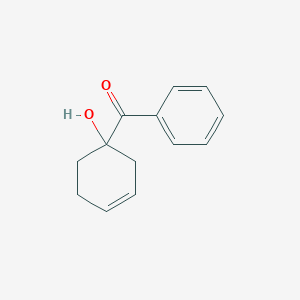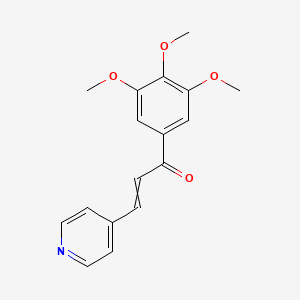
N1-(3-Pyridinylmethyl)-1,2-benzenediamine
Übersicht
Beschreibung
N1-(3-Pyridinylmethyl)-1,2-benzenediamine is an organic compound that features a pyridine ring attached to a benzenediamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Pyridinylmethyl)-1,2-benzenediamine typically involves the reaction of 3-pyridinemethanamine with 1,2-benzenediamine under specific conditions. One common method involves the use of a solvent such as methanol and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using packed-bed microreactors. These methods offer advantages such as increased efficiency, safety, and scalability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
N1-(3-Pyridinylmethyl)-1,2-benzenediamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct are commonly used oxidizing agents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives.
Wissenschaftliche Forschungsanwendungen
N1-(3-Pyridinylmethyl)-1,2-benzenediamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N1-(3-Pyridinylmethyl)-1,2-benzenediamine involves its interaction with specific molecular targets. For example, docking analyses suggest that the compound may bind to the podophyllotoxin pocket of gamma tubulin, which could underlie its anticancer activity . The compound’s effects are mediated through its ability to modulate various biochemical pathways and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
N1-(3-Pyridinylmethyl)-1,2-benzenediamine can be compared with other similar compounds, such as:
- N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
- 2,2,2-trifluoro-N-[3-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)-ethanesulfonamide
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the pyridine and benzenediamine moieties in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
73933-53-6 |
|---|---|
Molekularformel |
C12H13N3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
2-N-(pyridin-3-ylmethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H13N3/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8,15H,9,13H2 |
InChI-Schlüssel |
GZQLRUIXBWJYBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)NCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-Chloro-1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8518926.png)


